

# Abexinostat structure hydroxamic acid

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## Compound Focus: Abexinostat

CAS No.: 783355-60-2

Cat. No.: S548540

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## Chemical Structure and Properties

**Abexinostat** is a small molecule characterized by a benzofuran scaffold linked to a critical hydroxamic acid functional group [1] [2] [3].

The table below summarizes its core chemical identifiers and properties:

Property	Description
Systematic Name	3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide [1]
Chemical Formula	C <sub>21</sub> H <sub>23</sub> N <sub>3</sub> O <sub>5</sub> [1]
Molecular Weight	397.43 g/mol (average); 397.16 g/mol (monoisotopic) [1]
CAS Number	783355-60-2 [1]
SMILES	<chem>ONC(=O)c1ccc(cc1)OCCNC(=O)c1oc2c(c1CN(C)C)cccc2</chem> [3]
InChI Key	MAUCONCHVWBMHK-UHFFFAOYSA-N [1]

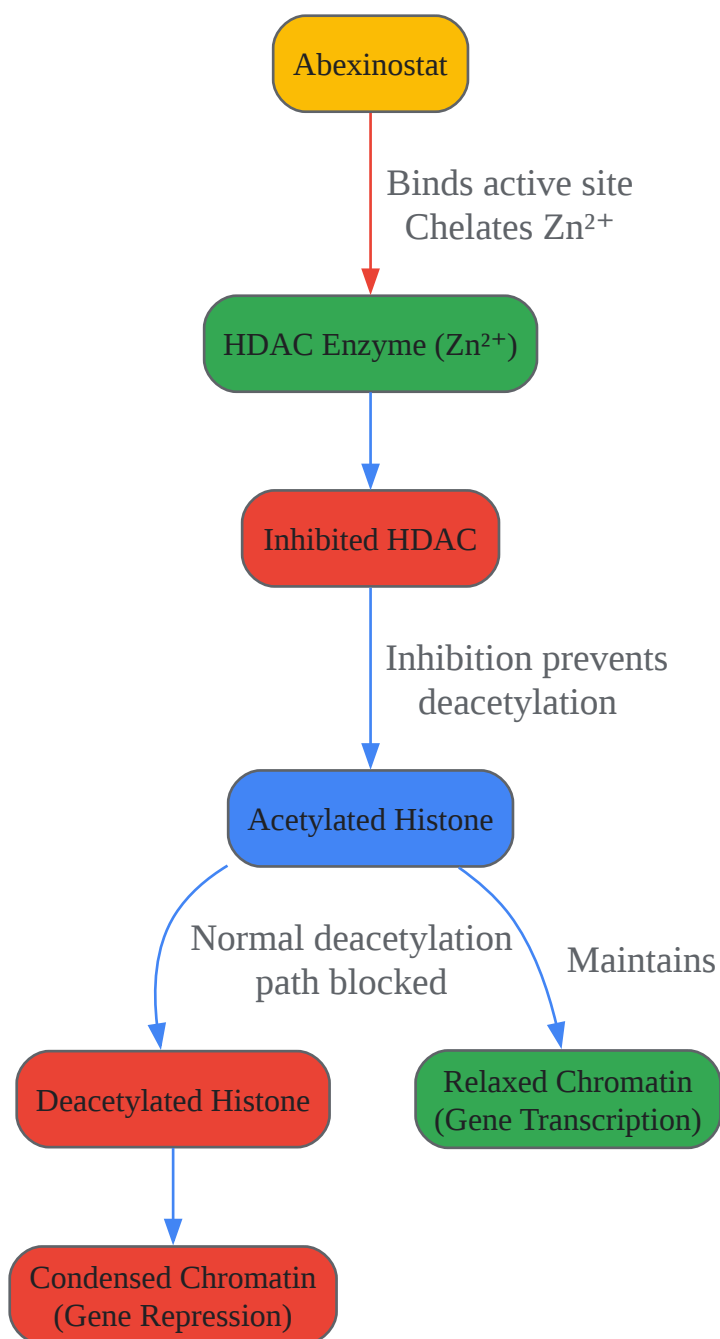
Key physicochemical properties predicted for **abexinostat** include [1] [3]:

- **Hydrogen Bond Donors:** 3
- **Hydrogen Bond Acceptors:** 4
- **Rotatable Bonds:** 10
- **Topological Polar Surface Area (TPSA):** 104.04 Å<sup>2</sup>
- **XLogP:** 1.88
- **Lipinski's Rule of Five:** Zero rules broken, indicating good drug-like properties for oral bioavailability.

## Mechanism of Action as an HDAC Inhibitor

**Abexinostat** acts as a **pan-HDAC inhibitor**, meaning it inhibits multiple classes of zinc-dependent HDAC enzymes [4] [5]. The hydroxamic acid group in its structure is essential for this function.

The diagram below illustrates the mechanism of HDAC inhibition by **abexinostat**.



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*Mechanism of HDAC inhibition by **abexinostat**'s hydroxamic acid group.*

This enzymatic inhibition leads to an accumulation of acetylated histones and other proteins, resulting in:

- **Altered Gene Expression:** Relaxed chromatin promotes transcription of genes involved in cell cycle arrest, differentiation, and apoptosis [6] [4].

- **Acetylation of Non-Histone Proteins:** HDAC inhibition also increases acetylation of tubulin and transcription factors like p53, disrupting cell division and promoting cell death [7] [5].

## HDAC Inhibition Profile and Biological Effects

**Abexinostat** is a potent, broad-spectrum inhibitor. While a specific IC50 profile for **abexinostat** is not fully detailed in the search results, it is consistently referred to as a **pan-HDAC inhibitor** targeting multiple HDAC enzymes [4] [5]. One source notes it mostly targets **HDAC1** [4].

The biological consequences of this inhibition have been characterized in various experimental models:

Experimental Context	Key Findings of Abexinostat Treatment
Human Mesenchymal Stem Cells (hMSCs)	Promotes both adipocytic and osteoblastic differentiation. Marked increase in H3K9Ac mark on promoters of differentiation genes ( <i>AdipoQ</i> , <i>FABP4</i> , <i>PPAR<math>\gamma</math></i> , <i>SP7</i> , <i>ALPL</i> ) [6].
Cancer Cell Lines (Lymphomas, etc.)	Inhibits cancer cell proliferation, induces cell cycle arrest and apoptosis (programmed cell death) [1] [4].
In Vitro Megakaryopoiesis	Induces megakaryocyte (platelet precursor) apoptosis and profoundly inhibits proplatelet formation, explaining thrombocytopenia side effect [5].

## Key Experimental Protocols

To evaluate the effects of **abexinostat** in a research setting, the following methodologies from the search results can serve as a guide.

### 1. In Vitro Differentiation Assay using Human Mesenchymal Stem Cells (hMSCs) [6]

- **Cell Culture:** Use a validated hMSC line (e.g., hMSC-TERT). Culture in DMEM with 10% FBS, 1% penicillin-streptomycin.
- **Compound Treatment:** Add **abexinostat** at various concentrations (e.g., 20, 100, 500 nM) for 24 hours before induction of differentiation. Use DMSO as a vehicle control.
- **Differentiation Induction:**

- **Adipogenic Differentiation:** Use induction medium (DMEM, 10% FBS, 10% horse serum, 100 nM dexamethasone, 0.45 mM IBMX, 3 µg/ml insulin, 1 µM rosiglitazone). Replace medium every 3 days. Assess differentiation on day 7.
- **Osteogenic Differentiation:** Use induction medium (DMEM, 10% FBS, 50 µg/ml ascorbic acid, 10 mM β-glycerophosphate, 10 nM calcitriol, 10 nM dexamethasone).
- **Outcome Measurement:**
  - **Adipogenesis:** Qualitatively assess with Oil Red O staining for lipid droplets. Quantify with Nile Red fluorescence.
  - **Osteogenesis:** Quantify Alkaline Phosphatase (ALP) activity using a colorimetric assay kit.
  - **Mechanistic Analysis:** Perform ChIP-qPCR for H3K9Ac on promoter regions of key differentiation genes.

## 2. Cell Viability and Apoptosis Assay [7]

- **Cell Seeding:** Plate cancer cells (e.g., HCT116 colorectal carcinoma cells) in 96-well plates.
- **Compound Treatment:** Treat cells with a range of **abexinostat** concentrations for 24-48 hours.
- **Viability Measurement:** Use MTT assay to measure cell viability relative to untreated controls.
- **Apoptosis and Cell Cycle Analysis:**
  - **Flow Cytometry:** Use Propidium Iodide (PI) staining to analyze cell cycle distribution (sub-G1 peak indicates apoptosis) and PI/Annexin V-FITC double staining to distinguish early and late apoptotic cells.
  - **Western Blot:** Detect apoptosis markers like cleaved caspase-3 and cleaved PARP.

## Current Status in Drug Development

**Abexinostat** remains an **investigational drug** and has not yet received full approval for commercial use [1].

Clinical development has primarily focused on its potential in oncology:

- **Hematologic Cancers:** A recent Phase 1 study in Chinese patients with relapsed/refractory B-cell non-Hodgkin lymphoma (NHL) demonstrated a favorable safety profile and promising efficacy, with an Objective Response Rate (ORR) of 40.0% [8]. The recommended Phase 2 dose was established at 80 mg twice daily on a "one week on, one week off" schedule [8].
- **Solid Tumors and Combinations:** It has been evaluated in other company-sponsored trials for various solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents [8] [9].

The most common treatment-related adverse events include **thrombocytopenia** and **hypertriglyceridemia** [8]. The thrombocytopenia has been mechanistically linked to p53-dependent and independent effects on megakaryocyte differentiation [5].

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To cite this document: Smolecule. [Abexinostat structure hydroxamic acid]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548540#abexinostat-structure-hydroxamic-acid>]

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